molecular formula C8H14N2O B13179220 Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine

Cat. No.: B13179220
M. Wt: 154.21 g/mol
InChI Key: ABYLLRDGWKKSOK-UHFFFAOYSA-N
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Description

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic amine featuring a 1,3-oxazole core substituted with a propyl group at the 5-position and a methylamine moiety at the 2-position. The propyl substituent introduces lipophilicity, while the methylamine group enhances nucleophilicity, making this molecule a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-1-(5-propyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-10-8(11-7)6-9-2/h5,9H,3-4,6H2,1-2H3

InChI Key

ABYLLRDGWKKSOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(O1)CNC

Origin of Product

United States

Preparation Methods

Method Overview

The most common approach involves constructing the oxazole ring through cyclization reactions of suitable precursors such as α-aminoketones or α-hydroxyketones bearing the propyl substituent at the 5-position, followed by methylation at the 2-position.

Key Reaction Steps

Reaction Scheme

α-Aminoketone + Cyclization reagent (e.g., acetic anhydride, phosphorus oxychloride) → Oxazole core
→ Methylation at the 2-position (e.g., methyl iodide, methylamine) → Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine

Reaction Conditions

  • Temperature : 80–120°C for cyclization
  • Solvent : Acetic acid, phosphorus oxychloride, or pyridine
  • Catalysts : Acid catalysts such as polyphosphoric acid or phosphorus pentoxide
  • Time : 4–12 hours depending on the precursor reactivity

Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles

Method Overview

The van Leusen reaction is a versatile and efficient method for synthesizing 5-substituted oxazoles, including derivatives with alkyl groups at the 5-position, such as propyl.

Reaction Details

  • Starting materials : Aldehydes (propionaldehyde) and TosMIC (tosylmethyl isocyanide)
  • Reaction conditions :
    • Base : Potassium tert-butoxide or sodium hydride
    • Solvent : Toluene or acetonitrile
    • Temperature : Room temperature to reflux
  • Outcome : Formation of 5-propyl-oxazoles via a [3+2] cycloaddition followed by elimination of TosH

Reaction Scheme

Propionaldehyde + TosMIC + base → 5-Propyl-oxazole

Advantages

  • High regioselectivity
  • Mild conditions
  • Suitable for diverse substitutions at the 5-position

Data Table: Van Leusen Reaction Conditions

Parameter Typical Range Notes
Base Potassium tert-butoxide Strong base for deprotonation
Solvent Toluene, acetonitrile Inert solvents preferred
Temperature Room temp to reflux 25–100°C
Reaction time 2–12 hours Depends on substrate reactivity

Functionalization of the Oxazole Core to Attach Methylamine

Method Overview

Post-formation of the oxazole ring, the 2-position can be functionalized to introduce the methylamine group via nucleophilic substitution or reductive amination.

Typical Procedures

  • Direct Amination :
    • Reacting the oxazole derivative with methylamine in a polar solvent such as methanol or ethanol
    • Conditions: 0–25°C, 12–24 hours
  • Reductive Amination :
    • Using formaldehyde or methylamine with a reducing agent like sodium cyanoborohydride

Reaction Scheme

Oxazole derivative + methylamine → this compound

Reaction Conditions

Alternative Synthetic Route: Multi-step Approach Using Thiosemicarbazone Intermediates

Method Overview

Recent research indicates the utility of thiosemicarbazone intermediates in heterocycle synthesis, which can be cyclized and subsequently functionalized to yield the target compound.

Reaction Pathway

  • Condensation of appropriate aldehydes with thiosemicarbazides to form thiosemicarbazones
  • Cyclization with acetic anhydride or phosphoryl chloride to form oxazoles
  • Methylation at the 2-position with methylamine derivatives

Data Table: Key Reaction Parameters

Step Reagents Solvent Temperature Duration Yield (%)
Condensation Aldehyde + thiosemicarbazide Ethanol Room temp 4–6 hours 75–85
Cyclization Thiosemicarbazone + acetic anhydride Pyridine 100°C 6–12 hours 60–70
Amination Oxazole + methylamine Methanol 0–25°C 12–24 hours 65–80

Summary of Key Data and Reaction Conditions

Method Precursors Key Reagents Solvent Temperature Yield Remarks
Cyclization of α-aminoketones 2-Amino-3-propylketone derivatives Dehydrating agents Acetic acid, phosphorus oxychloride 80–120°C 50–70% Suitable for bulk synthesis
Van Leusen reaction Propionaldehyde + TosMIC Potassium tert-butoxide Toluene Room temp to reflux 60–85% High regioselectivity
Post-synthesis amination Oxazole core Methylamine Methanol 0–25°C 65–80% Efficient for methylation

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Substituent Effects: Alkyl Chain Length

The length and branching of alkyl chains on the oxazole ring significantly influence physicochemical properties. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Reference
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine Methyl C₆H₁₀N₂O 126.16
(5-Ethyl-1,3-oxazol-2-yl)methylamine Ethyl C₇H₁₂N₂O 140.18
Target compound Propyl C₈H₁₄N₂O 154.21 -
  • Electronic Effects : Quantum chemical calculations () reveal that longer alkyl chains (e.g., propyl) donate electron density via inductive effects, slightly increasing the basicity of the amine group compared to methyl or ethyl analogs.
  • Lipophilicity : The propyl group enhances logP values by ~0.5–1.0 units compared to ethyl, improving membrane permeability in biological systems .

Heterocycle Variants: Oxazole vs. Oxadiazole and Thiazole

Substituting the oxazole core with other heterocycles alters electronic and biological properties:

Compound Class Heterocycle Key Differences Example Compound (Molecular Weight) Bioactivity Reference
Oxazole derivatives 1,3-Oxazole High electron density at N and O atoms Target compound (154.21)
Oxadiazole derivatives 1,3,4-Oxadiazole Increased rigidity and H-bond acceptor capacity C-(5-Cyclopropyl-oxadiazol-2-yl)-methylamine (139.16)
Thiazole derivatives 1,3-Thiazole Sulfur atom enhances polarizability and metal-binding capacity 5-Methylthiazol-2-amine (129.19)
  • Bioactivity: Oxadiazole derivatives (e.g., 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine) show notable antimicrobial activity, while thiazoles are explored as kinase inhibitors . The target oxazole derivative’s bioactivity remains underexplored but is hypothesized to align with these trends.

Biological Activity

Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving oxazoles, which are five-membered heterocycles known for their diverse biological activities. The oxazole ring contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications. The presence of a propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.

In a comparative study, the compound exhibited an IC50 value ranging from 0.71 to 5.26 µM across different cancer types, indicating its potency as an antiproliferative agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of oxazole derivatives. This compound has been studied for its ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. By acting as an allosteric modulator, the compound may help in reducing excitotoxicity and promoting neuronal survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Oxazole Ring : Essential for antimicrobial and anticancer activities.
  • Alkyl Substituents : The propyl group enhances lipophilicity and may improve membrane permeability.
  • Amine Functional Group : Facilitates interactions with biological targets and can undergo modifications to optimize activity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various derivatives demonstrated that modifications to the oxazole ring could enhance antibacterial activity against resistant strains.
  • Cancer Cell Line Testing : In vitro tests revealed that this compound significantly inhibited proliferation in multiple cancer types compared to standard chemotherapeutics.
  • Neuroprotection Research : Investigations into the compound's effects on neuronal cells indicated potential benefits in models of oxidative stress and excitotoxicity.

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